2-Heptadecanol

Description

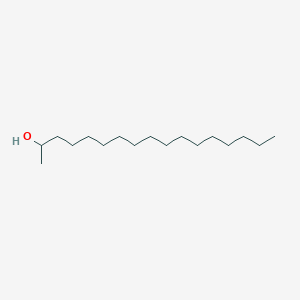

Structure

3D Structure

Properties

IUPAC Name |

heptadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYQHFLBAPNPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871268 | |

| Record name | 2-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57289-07-3, 16813-18-6 | |

| Record name | Isoheptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of 2 Heptadecanol

Presence in Plant Waxes and Cuticles

2-Heptadecanol is a component of the cuticular waxes that coat the surfaces of many terrestrial plants. ijcmas.comnih.gov This waxy layer, composed of a complex mixture of lipids including very-long-chain fatty acids and their derivatives, serves as a protective barrier against environmental stressors. ijcmas.comnih.gov Specifically, primary alcohols like heptadecanol are integral to the formation of wax esters on the plant's aerial surfaces. tandfonline.com The cuticle itself is a hydrophobic layer that minimizes water loss and protects against UV radiation and pathogens. ijcmas.comnih.govfrontiersin.org For instance, studies on the cork oak (Quercus suber) have identified alkanols as a minor but present component of their leaf cuticular waxes. nih.gov The composition and thickness of these waxes can vary depending on environmental conditions. ijcmas.com

Occurrence in Animal Skins and Associated Protective Roles

Similar to its function in plants, this compound is also found in the skin of animals, where it contributes to protective functions. ontosight.ai As a component of skin lipids, it helps in water retention, preventing dehydration and maintaining skin hydration. ontosight.ai This protective barrier also shields the organism from various environmental factors. ontosight.ai

Identification as a Plant Metabolite

This compound has been identified as a metabolite in a variety of plant species. nih.gov It is recognized as a volatile oil component in some plants. ebi.ac.ukebi.ac.uk For example, it has been detected in studies of Momordica cochinchinensis (Gac), where the levels of 1-heptadecanol (B72759) were found to be higher in mature leaves compared to young and senescent ones. tandfonline.com It has also been reported in organisms such as Euphorbia piscatoria and Zea mays (maize). nih.gov In a study on annual ryegrass (Lolium), this compound was identified among the metabolites in a wild-type cultivar. acs.org Furthermore, an analysis of the leaf extract of Syzygium cumini (jambolan) revealed the presence of this compound among thirty-three other bioactive compounds. ekb.eg

Table 1: Presence of Heptadecanol in Various Plant Species

Plant Species Common Name Part of Plant Reference Momordica cochinchinensis Gac Mature Leaves Euphorbia piscatoria - - researchgate.net Zea mays Maize - [18, 34] Lolium sp. Annual Ryegrass - ekb.eg Syzygium cumini Jambolan Leaf Extract Quercus suber Cork Oak Leaf Cuticular Wax

Detection as a Bacterial and Fungal Metabolite

This compound is produced by various microorganisms, including bacteria and fungi. nih.gov It has been identified as a metabolite of the endophytic bacteria Enterobacter cloacae and Achromobacter xylosoxidans, which were isolated from the roots of Musa paradisiaca (banana). researchgate.netimskolkata.org These bacteria produce a range of volatile compounds, including this compound, which have shown antifungal properties. researchgate.netimskolkata.org Similarly, the fungus Trichoderma viride has been shown to produce 2-methyl heptadecanol and 3-methyl-heptadecanol, which exhibit antifungal activity against plant pathogenic fungi. researchgate.netresearchgate.net In the context of food production, certain yeast species, such as Saccharomyces cerevisiae, used in the wet fermentation of coffee beans, have been found to produce heptadecanol. frontiersin.org

Table 2: Microbial Production of Heptadecanol Derivatives

Microorganism Type Compound Detected Source/Context Reference Enterobacter cloacae Bacteria This compound Endophyte from banana roots [6, 15] Achromobacter xylosoxidans Bacteria This compound Endophyte from banana roots [6, 15] Trichoderma viride Fungus 2-methyl heptadecanol, 3-methyl-heptadecanol - [19, 25] Saccharomyces cerevisiae Yeast Heptadecanol Wet coffee fermentation chula.ac.th

Presence in Environmental Matrices (e.g., Soils, Agricultural Products)

This compound has been detected in various environmental samples, including soil and agricultural products. Organic compounds in soil can originate from terrestrial higher plants, biomass burning, and agricultural activities. researchgate.net For instance, 1-heptadecanol has been identified in soil where Trichoderma species are used as biocontrol agents in chickpea cultivation. frontiersin.org The compound has also been noted in agricultural products, such as butter, where its presence is regulated for use as a flavoring substance. europa.eu Additionally, a study on cellulosic materials from agricultural waste showed the presence of this compound. scispace.com

Detection in Human Biological Samples (e.g., Sweat)

This compound has been identified as one of the volatile organic compounds present in human sweat. chula.ac.thslu.se In a study analyzing the volatile compounds in sweat for stress screening, this compound was among the potential markers identified. chula.ac.th Another study comparing the volatile profiles of humans and birds also listed this compound as a shared compound. slu.se Furthermore, a comprehensive review of volatiles from healthy human bodily fluids includes this compound as a compound found on the skin. brunel.ac.uk In a study aimed at identifying human semiochemicals attractive to vectors of onchocerciasis, a total of 1,261 compounds were identified from the sweat of three individuals, with 29 compounds being common to all three. nih.gov

Isomeric and Structural Variations in Natural Isolates (e.g., Branched Heptadecanols)

Heptadecanols can exist in both linear and branched forms, with the branching affecting their physical and chemical properties. ontosight.ai While the straight-chain form is common, branched isomers such as methyl-heptadecanols are also found in nature. For example, the fungus Trichoderma viride produces 2-methyl heptadecanol and 3-methyl-heptadecanol. researchgate.netresearchgate.net The parent molecule, heptadecane (B57597), has a vast number of theoretically possible structural isomers. ebi.ac.ukebi.ac.uk Branched fatty alcohols, in general, are known to occur in nature, for instance as components of waxes. gerli.com

Biosynthesis and Metabolic Pathways Involving 2 Heptadecanol

Metabolic Origins in Plants

2-Heptadecanol has been identified as a plant metabolite nih.gov. In plants, the biosynthesis of fatty alcohols and other lipid derivatives originates from the fatty acid synthesis pathway. The carbon backbone is typically assembled from two-carbon units derived from acetyl-CoA. For odd-chain compounds like this compound, the synthesis is initiated with a propionyl-CoA primer instead of the more common acetyl-CoA.

The subsequent elongation process involves the addition of two-carbon units from malonyl-CoA, leading to the formation of a C17 fatty acid chain, specifically heptadecanoic acid (C17:0). This fatty acid, typically in its activated form as heptadecanoyl-CoA or bound to an acyl carrier protein (ACP), serves as the direct precursor. The formation of the alcohol likely occurs through a reduction reaction. While the specific enzymes responsible for the conversion of C17 precursors to this compound are not extensively characterized, the process is analogous to the synthesis of other plant lipids. For instance, the biosynthesis of certain plant alkylresorcinols also utilizes long-chain fatty acyl-CoA starter units, demonstrating the capability of plant enzyme systems to process these molecules researchgate.net.

Plant sterol biosynthesis pathways, which involve precursors like cycloartenol (B190886) and lanosterol, highlight the complexity and diversity of lipid metabolism in plants, providing a biochemical context in which various fatty acid derivatives, including C17 alcohols, can be produced nih.govmdpi.com.

Microbial Biosynthetic Routes (e.g., Fungal and Bacterial Production)

Microorganisms, including various species of bacteria and fungi, are capable of synthesizing a wide range of fatty acid-derived chemicals, including long-chain alcohols researchgate.net. The production of these compounds is a promising area of metabolic engineering researchgate.net. The general microbial pathway for fatty alcohol production relies on the availability of fatty acyl-CoA or fatty acyl-ACP substrates and the presence of specific reductase enzymes nih.gov.

Bacterial Production: In bacteria, long-chain alcohols are often produced from intermediates of the fatty acid synthesis or β-oxidation pathways researchgate.net. The key enzymatic step is the reduction of a fatty acyl-CoA or fatty acyl-ACP. This reduction can be catalyzed by a class of enzymes known as fatty acyl reductases (FARs). These enzymes can catalyze the four-electron reduction of the acyl substrate directly to a primary alcohol nih.gov. To produce a secondary alcohol like this compound, a multi-step process involving hydration of an alkene or oxidation of an alkane at the C2 position would be required. The initial C17 alkane or alkene would be generated from a heptadecanoic acid precursor through elongation-decarboxylation or head-to-head condensation pathways frontiersin.org. Some bacteria, particularly within the Enterobacteriaceae family, are known to produce long-chain aliphatic alcohols from fatty acid derivatives researchgate.net.

Fungal Production: Fungi are well-known for their capacity to produce a diverse array of secondary metabolites, including various lipids nih.govresearchgate.net. The biosynthetic pathways are often complex, sometimes involving crosstalk between different gene clusters nih.gov. While specific pathways for this compound are not detailed, fungi possess the necessary enzymatic machinery for lipid metabolism. The production of heptadecanol-1 has been noted for its antifungal properties, suggesting its synthesis by certain fungal species as a defense or signaling molecule researchgate.net. The biotransformation of L-phenylalanine via the Ehrlich pathway in yeasts is a well-studied example of microbial alcohol production, demonstrating the inherent capability of fungi to convert acid precursors into alcohols nih.gov.

The following table summarizes the key components of microbial biosynthetic routes for long-chain alcohols like this compound.

| Component | Description | Relevant Microorganisms |

| Precursor Substrate | Heptadecanoyl-CoA or Heptadecanoyl-ACP, derived from odd-chain fatty acid synthesis. | Escherichia coli (engineered), Yarrowia lipolytica, various Enterobacteriaceae researchgate.netresearchgate.net |

| Key Enzyme Class | Fatty Acyl Reductases (FARs) for primary alcohol synthesis; additional enzymes (e.g., oxygenases) for secondary alcohol formation. | Widespread in bacteria and fungi nih.gov |

| Metabolic Pathway | Modified fatty acid synthesis pathway or β-oxidation reversal. | Various bacteria and yeasts mdpi.com |

Role in Lipid Metabolism of C17 Carbon Chains

The biosynthesis and role of this compound are directly tied to the metabolism of its parent C17 fatty acid, heptadecanoic acid (C17:0) lipidmaps.orgfoodb.ca. Heptadecanoic acid is an odd-chain saturated fatty acid (OCS-FA) found in trace amounts in various organisms mdpi.comresearchgate.net. Unlike even-chain fatty acids, which are metabolized completely into acetyl-CoA, the final product of β-oxidation for OCS-FAs is propionyl-CoA researchgate.net.

A significant pathway for the endogenous production of C17 carbon chains is through the α-oxidation of even-chain fatty acids. This process removes a single carbon atom from a longer-chain fatty acid. For instance, the α-oxidation of stearic acid (C18:0) can yield heptadecanoic acid (C17:0) mdpi.comresearchgate.net. This pathway provides a direct route for organisms to generate odd-chain fatty acids from the more abundant even-chain fatty acids.

The α-oxidation pathway proceeds through several key steps:

Activation: The fatty acid (e.g., Stearic Acid) is activated to its CoA ester (Stearoyl-CoA).

Hydroxylation: The α-carbon (C2) of the fatty acyl-CoA is hydroxylated.

Decarboxylation: The original carboxyl group is removed as CO2, yielding a fatty aldehyde with one less carbon (Heptadecanal).

Oxidation: The resulting aldehyde is oxidized to form the corresponding odd-chain fatty acid (Heptadecanoic Acid) mdpi.comnih.gov.

Once heptadecanoic acid or its CoA ester is formed, it can be reduced to produce the corresponding alcohol, this compound. Therefore, the metabolism of C17 chains, initiated by α-oxidation, is a crucial prerequisite for the biosynthesis of this compound.

The table below outlines the core stages of α-oxidation as a source for C17 chains.

| Stage | Input Substrate | Key Transformation | Output Product |

| 1. Hydroxylation | Stearoyl-CoA (C18:0-CoA) | Addition of a hydroxyl group at the C2 position. | 2-Hydroxystearoyl-CoA |

| 2. Decarboxylation | 2-Hydroxystearoyl-CoA | Removal of the C1 carboxyl group as CO2. | Heptadecanal (C17 aldehyde) |

| 3. Oxidation | Heptadecanal | Oxidation of the aldehyde group to a carboxyl group. | Heptadecanoic Acid (C17:0) |

This C17:0 fatty acid then serves as the immediate precursor for downstream products like this compound.

Synthetic Methodologies for 2 Heptadecanol and Analogues

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental method for the synthesis of alcohols, typically involving the reduction of a corresponding carbonyl group. In the context of 2-Heptadecanol, this involves the hydrogenation of its ketone precursor, 2-heptadecanone (B131142). This process requires a catalyst and a source of hydrogen.

The reaction is generally carried out under pressure with hydrogen gas in the presence of a metal catalyst. Common catalysts for the hydrogenation of ketones to secondary alcohols include those based on nickel, palladium, or platinum. For instance, supported Ni-Cr-K catalysts have been effectively used for the hydrogenation of unsaturated aldehydes to alcohols, demonstrating high conversion and selectivity under specific conditions of temperature and pressure. epa.gov Industrial-scale hydrogenation of fatty acid methyl esters to fatty alcohols often employs copper-based catalysts, such as copper chromite or copper-zinc mixed oxides, at high temperatures (230–250 °C) and pressures. researchgate.net While these industrial processes typically yield primary alcohols from esters, the underlying principle of catalytic hydrogenation of a carbonyl group is directly applicable to the synthesis of this compound from 2-heptadecanone. The process involves passing a vaporized substrate with a large excess of hydrogen over a fixed-bed catalyst. researchgate.net

Table 1: Typical Catalysts and Conditions for Hydrogenation

| Catalyst System | Substrate Type | Temperature | Pressure | Typical Application |

|---|---|---|---|---|

| Palladium/Platinum | Ketones | 80–120°C | 1–5 atm | Lab-scale ketone reduction |

| Ni-Cr-K/Al₂O₃ | Unsaturated Aldehydes | ~130°C | ~4.0 MPa | Fixed-bed catalytic hydrogenation epa.gov |

| Copper Chromite | Fatty Acid Esters | ~250°C | 20–30 MPa | Industrial fatty alcohol production researchgate.net |

Grignard Reaction Pathways (e.g., from n-Hexadecanal and Methyl Iodide)

The Grignard reaction provides a powerful and versatile method for forming carbon-carbon bonds, allowing for the construction of alcohols with specific structures. blogspot.com The synthesis of this compound via this pathway involves the reaction of a Grignard reagent, such as methylmagnesium iodide (prepared from methyl iodide and magnesium), with n-hexadecanal (pentadecanal). quora.com

The mechanism involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of n-hexadecanal. This forms an alkoxide intermediate, which is then protonated during an acidic workup to yield the final product, this compound. youtube.com The reaction is typically conducted in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. quora.com

A documented synthesis of this compound utilizes a Grignard reaction starting from hexadecan-1-ol. scielo.br In this multi-step process, hexadecan-1-ol is first oxidized to hexadecanal. Subsequently, methylmagnesium bromide is added to the aldehyde, followed by hydrolysis, to produce this compound. scielo.br This confirms the practical application of the Grignard pathway for obtaining this specific secondary alcohol.

Reduction of Corresponding Ketones (e.g., Methyl n-Pentadecyl Ketone Precursors)

The reduction of the corresponding ketone, 2-heptadecanone (also known as methyl pentadecyl ketone), is a direct and common method for preparing this compound. evitachem.comontosight.ai Unlike catalytic hydrogenation, which uses gaseous hydrogen and a solid catalyst, this approach often employs chemical reducing agents in solution.

Common laboratory-scale reducing agents for converting ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent often used in protic solvents like ethanol (B145695) or methanol (B129727). LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or THF, with a separate aqueous or acidic workup step required to neutralize the reaction and protonate the resulting alkoxide. The synthesis of 2-heptadecanone, the required precursor, can be achieved through methods like the oxidation of this compound itself, indicating the reversibility of the transformation. scielo.brevitachem.com

Derivations from Natural Raw Materials (e.g., Transesterification and Hydrogenation of Triglycerides)

Long-chain alcohols are frequently derived from natural fats and oils, which are primarily composed of triglycerides. wikipedia.org The general industrial process involves two main steps: transesterification and hydrogenation. First, triglycerides are reacted with a simple alcohol, typically methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs) and glycerol. These FAMEs are then hydrogenated to yield fatty alcohols. researchgate.net

While this process traditionally produces primary alcohols with even carbon numbers, innovative biocatalytic methods have been developed to synthesize secondary alcohols from natural feedstocks. A notable example is a photoenzymatic cascade that converts unsaturated fatty acids, derivable from triglycerides, into enantiomerically pure secondary fatty alcohols. constantsystems.comresearchgate.net One such process uses oleic acid, obtainable from the hydrolysis of triolein (B1671897), and converts it into 9-heptadecanol, a C17 secondary alcohol analogue. nih.govresearchgate.net The cascade involves a fatty acid hydratase to add water across a C=C double bond, followed by a photoactivated decarboxylase to remove the carboxyl group, yielding the secondary alcohol. researchgate.net This approach has been demonstrated in a two-liquid phase system using triolein as the substrate reservoir, achieving high yield. nih.gov

Table 2: Enzymatic Cascade for 9-Heptadecanol Synthesis from Triolein

| Step | Enzyme | Function | Substrate | Product |

|---|---|---|---|---|

| 1 | Lipase (B570770) (e.g., from Candida rugosa) | Hydrolysis | Triolein | Oleic Acid + Glycerol |

| 2 | Oleate (B1233923) Hydratase (e.g., LrOhyA) | Hydration of C=C bond | Oleic Acid | 10-Hydroxystearic acid |

| 3 | Photodecarboxylase (e.g., CvFAP) | Decarboxylation | 10-Hydroxystearic acid | 9-Heptadecanol |

(Based on findings from references nih.govresearchgate.net)

Synthesis via Petrochemical Feedstocks (e.g., Ziegler Process Analogues)

Fatty alcohols can also be synthesized from petrochemical feedstocks, most notably through the Ziegler process. wikipedia.org The standard Ziegler-Alfol process involves the oligomerization of ethylene (B1197577) using a triethylaluminium catalyst. globallcadataaccess.org The process consists of several steps: the growth reaction where ethylene molecules are inserted into the aluminum-alkyl bonds to form long-chain trialkylaluminium compounds, followed by oxidation to convert these into aluminum alkoxides, and finally hydrolysis to liberate the long-chain alcohols and aluminum hydroxide. wikipedia.org

The Ziegler process characteristically produces linear, primary alcohols with an even number of carbon atoms. wikipedia.org The distribution of chain lengths in the final product mixture follows a Poisson distribution, which can be controlled to some extent by the reaction conditions. google.com Therefore, the direct synthesis of this compound—a secondary alcohol with an odd number of carbons—is not a typical application of the standard Ziegler process. However, the process represents a major industrial method for producing long-chain alcohol feedstocks from petrochemicals, making it an important analogous pathway in the broader context of fatty alcohol synthesis. chemcess.com

Guerbet Reaction and Branched Alcohol Synthesis

The Guerbet reaction is a self-condensation of primary or secondary alcohols at high temperatures (220-300°C) in the presence of a base and a hydrogenation/dehydrogenation catalyst. google.comwikipedia.org The reaction produces a branched primary alcohol, known as a Guerbet alcohol, which has double the molecular weight of the reactant alcohol, minus a molecule of water. epo.org

The reaction mechanism is a four-step sequence:

Dehydrogenation of the starting alcohol to an aldehyde.

Aldol (B89426) condensation between two aldehyde molecules.

Dehydration of the resulting aldol adduct to form an α,β-unsaturated aldehyde.

Hydrogenation of the unsaturated aldehyde to the final branched primary alcohol. wikipedia.orgrsc.org

Because the classic Guerbet reaction dimerizes a single alcohol feedstock, it typically produces β-branched primary alcohols with an even number of carbon atoms. aocs.org For example, reacting C8 alcohol produces a C16 alcohol, and C16 alcohol produces a C32 alcohol. epo.org Consequently, the direct synthesis of this compound, a secondary and unbranched (in the Guerbet sense) C17 alcohol, is not achievable through a standard Guerbet reaction. The reaction is specifically a method for producing β-branched primary alcohols, which have distinct properties like low melting points. rsc.org Cross-Guerbet reactions between different alcohols can produce a mixture of products but remain a complex route for a specific target like this compound. aocs.org

Stereoselective Synthesis of this compound Enantiomers

Stereoselective synthesis involves methods that preferentially form one stereoisomer over another. chemistrydocs.com For this compound, which is chiral at the C2 position, this means the selective synthesis of either the (R)-2-Heptadecanol or (S)-2-Heptadecanol enantiomer. Such syntheses can be achieved using several strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysts. ethz.ch

A powerful modern approach is biocatalysis. Research has demonstrated photoenzymatic cascades that can transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. constantsystems.com For example, the hydration of the C=C double bond in oleic acid can be catalyzed stereoselectively by oleate hydratases, leading to a chiral hydroxy acid intermediate. Subsequent decarboxylation preserves this stereocenter, yielding an enantiopure secondary alcohol. constantsystems.comresearchgate.net This approach highlights a viable route to chiral long-chain secondary alcohols from renewable resources.

Another common strategy for obtaining enantiomerically pure compounds is kinetic resolution. This involves reacting a racemic mixture with a chiral reagent or catalyst (often an enzyme) that reacts faster with one enantiomer than the other. For instance, lipase-catalyzed stereoselective acylation is a technique used to separate the enantiomers of chiral alcohols. researchgate.net In this method, a lipase enzyme selectively acylates one enantiomer in a racemic mixture of the alcohol, allowing the acylated enantiomer to be separated from the unreacted enantiomer. researchgate.net This technique could be applied to a racemic mixture of this compound to isolate its individual enantiomers.

Analytical Techniques for 2 Heptadecanol Research

Chromatographic Separations

Chromatography is fundamental to the analysis of 2-heptadecanol, allowing for its separation from complex mixtures. The choice between gas and liquid chromatography depends on the specific analytical goal, such as profiling volatile compounds or quantifying the pure substance.

Gas Chromatography (GC) for Volatile Profile Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like this compound. chula.ac.th In this method, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. ijstr.org The separation is based on the differential partitioning of compounds between the gas and stationary phases. ijstr.org

Researchers have utilized GC to identify this compound in various matrices. For instance, it has been detected in the volatile profiles of human sweat and skin emanations. chula.ac.thunl.edu In a study on human skin volatiles, a nonpolar HP5 column was used with a temperature program starting at 40°C and ramping up to 220°C. unl.edu Another study on sparkling wines employed a VF-5MS column with a temperature program from 40°C to 250°C to separate volatile compounds. embrapa.br The use of headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that isolates volatile analytes before GC analysis. chula.ac.thmdpi.com The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, for this compound on a semi-standard non-polar column is reported as 1909. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity and quantifying the amount of this compound in a sample. ijstr.orgdrawellanalytical.com HPLC separates components of a mixture by pumping a pressurized liquid solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). ijstr.orgdrawellanalytical.com

A reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of several long-chain fatty alcohols, including n-heptadecanol. sci-hub.se This method utilized a Waters Symmetry C18 column with a mobile phase of acetonitrile (B52724) and water (70:30 v/v) and a refractive index detector. sci-hub.se While this study focused on the primary alcohol isomer, similar principles apply to the analysis of this compound. HPLC is widely used in quality control laboratories for its ability to provide reliable and accurate quantitative data. researchgate.net The technique's versatility allows for its application in analyzing pharmaceutical formulations and other complex mixtures. researchgate.netbsu.edu.eg

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound. These methods provide detailed information about the molecule's mass, fragmentation patterns, and the connectivity of its atoms.

Mass Spectrometry (MS and GC-MS) for Identification and Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it becomes a highly effective tool for identifying and quantifying volatile compounds in complex mixtures. ijstr.org In GC-MS, the gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection and identification based on their unique mass spectra. chula.ac.thijstr.org

The identity of this compound in various samples has been confirmed using GC-MS. chula.ac.thunl.edu The process involves comparing the experimentally obtained mass spectrum of an unknown compound with the spectra of known compounds stored in a database, such as the National Institute of Standards and Technology (NIST) library. ijstr.org The mass spectrum of this compound shows a top peak at a mass-to-charge ratio (m/z) of 45 and a second-highest peak at m/z 43. nih.gov

Table 1: Key GC-MS Data for this compound

| Parameter | Value |

| NIST Number | 36551 |

| Library | Main library |

| Total Peaks | 161 |

| m/z Top Peak | 45 |

| m/z 2nd Highest | 43 |

Data sourced from PubChem CID 42263 nih.gov

Nuclear Magnetic Resonance (NMR: 1D, 2D, and ROESY NMR) for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. slideshare.net It provides information about the chemical environment of individual atoms. One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, reveals the different types of protons and carbons in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nist.gov It works by measuring the absorption of infrared radiation by the sample at different wavelengths. The absorption bands in an IR spectrum correspond to the vibrational frequencies of the chemical bonds within the molecule.

For this compound, the most characteristic feature in its IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. ekb.eg Additionally, strong absorption bands in the region of 2850-2960 cm⁻¹ would correspond to the C-H stretching vibrations of the long alkyl chain. A vapor phase IR spectrum for this compound is available in the SpectraBase database. nih.gov The polymorphism of long-chain alcohols like 1-heptadecanol (B72759) has been studied using IR spectroscopy, among other techniques. chemicalbook.com

Advanced Analytical Methods (e.g., Differential Scanning Calorimetry for Phase Behavior)

Advanced analytical methods are indispensable for probing the physicochemical properties of this compound. Among these, Differential Scanning Calorimetry (DSC) is a key technique for studying its phase behavior.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is particularly useful for determining the temperatures and enthalpies of phase transitions. For long-chain alcohols like heptadecanol, DSC can reveal complex polymorphic behavior, including solid-solid and solid-liquid transitions. uu.nlresearchgate.net

For instance, studies on similar long-chain n-alkanols have utilized DSC to characterize their polymorphism. uu.nlresearchgate.net Upon heating, these alcohols can transform into different crystalline forms, known as rotator phases, before melting. uu.nlresearchgate.net DSC measurements, often conducted at varying rates, can distinguish these transitions, which may overlap. uu.nlresearchgate.net For example, in some n-alkanols, the solid-solid and solid-liquid transitions are clearly separated during cooling but overlap during heating. researchgate.net The data obtained from DSC, such as melting points and heats of fusion, are critical for applications like thermal energy storage, where long-chain alcohols are considered promising candidates due to their high heat of fusion. uu.nl

The phase behavior of binary mixtures containing fatty alcohols has also been extensively studied using DSC. researchgate.net These studies provide insight into the solid-liquid equilibrium (SLE) and help in understanding the interactions between different components. researchgate.net

Other Advanced Techniques

Beyond DSC, other advanced methods contribute to a comprehensive understanding of this compound:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is fundamental for the identification and quantification of this compound in various matrices. unl.eduzenodo.org It separates volatile compounds which are then identified based on their mass spectra. unl.eduzenodo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 13C NMR, provides detailed information about the molecular structure of this compound. nih.gov It can also be used to detect conformational changes in the presence of different solvents.

X-ray Diffraction (XRD): XRD is used to study the crystalline structure and polymorphism of long-chain alcohols, providing data on cell parameters and molecular packing. uu.nl

Infrared (IR) Spectroscopy: IR spectroscopy complements XRD and DSC in studying the polymorphic behavior of n-alkanols. uu.nl

High-Performance Liquid Chromatography (HPLC): HPLC is employed to quantify the solubility of this compound in various solvents and for method validation. sci-hub.se

The table below summarizes the melting point data for this compound, a key parameter often determined by DSC.

| Property | Value | Method | Source |

| Normal Melting Point | 327.17 K | Joback Method | Cheméo chemeo.com |

This interactive table provides a summary of the normal melting point of this compound as determined by the Joback Method.

Standardization and Validation of Analytical Protocols

The reliability of research findings on this compound hinges on the standardization and validation of the analytical methods used. This process ensures that the methods are accurate, precise, reproducible, and robust for their intended purpose.

Method Validation Parameters

Validation of an analytical method involves assessing several key parameters:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For example, in an HPLC method, linearity would be established by analyzing a series of standard solutions of known concentrations. sci-hub.se

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and then analyzed. researchgate.net

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Repeatability and Reproducibility: Repeatability refers to the precision under the same operating conditions over a short interval of time, while reproducibility assesses the precision between different laboratories. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net

Robustness: This is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as flow rate or mobile phase composition in HPLC. sci-hub.se

Specificity/Selectivity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

Examples of Validated Methods

Validated analytical methods are crucial for the quality control of products containing fatty alcohols and for research purposes. For instance, a validated reverse-phase HPLC (RP-HPLC) method has been developed for the determination of trace levels of un-sulfated alcohols in sodium lauryl sulfate, using n-heptadecanol as an internal standard in some contexts. sci-hub.se Similarly, a gas chromatography-mass spectrometry (GC-MS) method was developed and validated for determining specific diols in tobacco, using 1-heptadecanol as an internal standard. researchgate.net This validation included optimizing extraction and derivation conditions and demonstrating good linearity and recovery. researchgate.net

The following table presents a summary of statistical data from a validated analytical procedure for Gas Chromatography (GC), highlighting the reliability of such methods.

| Parameter | Value |

| Linearity (R²) | > 0.999 |

| Recoveries | 93.2-107% |

| Limit of Detection (LOD) for α-CBT-diol | 0.120 µg/ml |

| Limit of Detection (LOD) for ß-CBT-diol | 0.180 µg/ml |

| Relative Standard Deviations | < 6% |

This interactive table showcases key validation parameters from a study using 1-heptadecanol as an internal standard, demonstrating the method's robustness and accuracy. researchgate.net

In metabolomics studies, the validation of methods like GC-MS is essential. For example, the precision, stability, and repeatability of a GC-MS method for analyzing Mume Fructus were verified, with relative standard deviations for retention time and peak area being within acceptable limits. nih.gov Such rigorous validation ensures that the identified differences in chemical composition are genuine and not artifacts of the analytical procedure. nih.gov

Biological Activities and Mechanistic Studies of 2 Heptadecanol

Antimicrobial Properties

2-Heptadecanol has demonstrated the ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Antibacterial Activity

Studies have identified this compound as a component in plant extracts with antibacterial properties. For instance, it is a constituent of Solena amplexicaulis leaves, which exhibit antibacterial activity. medchemexpress.com Research on long-chain fatty alcohols has shown that their effectiveness against bacteria like Staphylococcus aureus can be dependent on the length of their carbon chain. researchgate.net While some long-chain alcohols show significant inhibitory and bactericidal effects, the activity of 1-heptadecanol (B72759) against S. aureus was found to be minimal at the tested concentrations. researchgate.net However, other studies have reported that phytochemicals including 1-heptacosanol, a similar long-chain alcohol, can inhibit the growth of E. coli and S. aureus. uj.ac.za Extracts containing heptadecanol have also shown activity against gram-positive bacteria. biomedpharmajournal.org

Antifungal Activity

This compound has also been investigated for its effects against various fungal species. Research has shown its presence in plant extracts that are effective against a range of fungi.

Candida albicans : This opportunistic fungal pathogen is a common target for antifungal research. 2-Heptadecanone (B131142), a related ketone, has been shown to inhibit the growth of Candida albicans. Extracts containing heptadecanol have also demonstrated activity against C. albicans. biomedpharmajournal.org Furthermore, n-heptadecanol-1 has been reported to show a good zone of inhibition against C. albicans. researchgate.net

Aspergillus niger : Studies on the ethanolic extracts of Annona squamosa seeds have shown inhibitory effects against Aspergillus niger. journalijar.com

Curvularia lunata : Ethanolic seed extracts of Annona squamosa have also demonstrated maximum inhibition against Curvularia lunata. journalijar.com

Rhizopus oryzae : While specific studies on this compound against Rhizopus oryzae are not prevalent in the provided results, research on related compounds from plant extracts has shown broad-spectrum antifungal activity. journalijar.com

Table 1: Antifungal Activity of Plant Extracts Containing Heptadecanol Derivatives

| Fungal Species | Plant Source of Extract | Observed Effect | Citation |

|---|---|---|---|

| Candida albicans | Not specified | Inhibition of growth | biomedpharmajournal.org |

| Aspergillus niger | Annona squamosa (seeds) | Inhibition | journalijar.com |

| Curvularia lunata | Annona squamosa (seeds) | Maximum inhibition | journalijar.com |

| Rhizopus nigricans | Annona squamosa (seeds) | Inhibition | journalijar.com |

Antioxidant Activity and Free Radical Scavenging

This compound has been identified as a component in plant extracts with notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which are unstable molecules that can cause cellular damage. Studies on methanol (B129727) extracts of Delonix regia roots, which contain heptadecanol, have shown antioxidant activity when tested using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. ekb.eg Furthermore, computational analyses have suggested that n-heptadecanol-1 has the potential to inhibit and scavenge free radicals. researchgate.netresearcher.life The antioxidant potential of extracts containing n-heptadecanol-1 has been confirmed through various assays, including superoxide (B77818) free radical-scavenging activity. researcher.liferesearchgate.net Research on Swietenia macrophylla extract nanoparticles, which also contain heptadecanol, has demonstrated their ability to act as an antioxidant and protect against cellular damage caused by oxidative stress. nih.gov

Influence on Drug Formulation and Bioavailability (as Excipient)

Excipients are inactive substances in a drug formulation that can significantly influence the drug's effectiveness. Long-chain fatty alcohols, such as this compound, are used as excipients in pharmaceutical formulations. google.com They can be incorporated into various dosage forms, including semisolids for topical delivery. researchgate.net The primary function of such excipients is often to enhance the bioavailability of the active pharmaceutical ingredient. ijapbc.com They can achieve this by improving the solubility of the drug or by facilitating its diffusion through biological barriers like the skin. researchgate.net For example, fatty alcohols can alter the solvent potential of the stratum corneum and disrupt its lipid structure, thereby increasing drug penetration. researchgate.net The selection of appropriate excipients is a critical step in designing effective drug delivery systems. uoguelph.castxip.org

Potential as a Biomarker in Biological Systems

The analysis of volatile organic compounds (VOCs) in human bodily fluids is a growing field for non-invasive disease diagnosis and health monitoring. This compound has been identified as a potential biomarker in human sweat for stress screening. chula.ac.thchula.ac.th A study involving firefighters found that the profile of VOCs in their sweat, including this compound, correlated with their perceived stress scores. chula.ac.thchula.ac.th This suggests that changes in the levels of this compound and other VOCs could be indicative of physiological stress. nih.gov The analysis of such biomarkers offers a promising avenue for developing non-invasive methods to assess stress and potentially other health conditions. researchgate.net

Investigations into Cytotoxic Activities

The cytotoxic potential of heptadecanol has been a subject of scientific inquiry, particularly in the context of identifying novel anti-cancer agents from natural sources. Research has explored its effects on various cancer cell lines.

One study investigating the phytoconstituents of the roots of Delonix regia identified heptadecanol as one of the isolated compounds. ekb.eg This compound, along with others from the plant, was evaluated for its cytotoxic activities against human promyelocytic leukemia (HL-60) and human monocytic leukemia (U937) cells. ekb.eg Similarly, extracts containing long-chain fatty alcohols have been assessed for their bioactivity. For instance, a methanolic extract of Swietenia mahagoni leaves, which contains a variety of compounds, demonstrated cytotoxic activity with an IC50 value of 44.2 µg/mL against cancer cell lines. d-nb.info While this extract contains numerous constituents, it highlights the potential of plant-derived phytochemicals in this class. d-nb.info Another study on Litsea glutinosa also reported cytotoxic effects from extracts containing 1-Heptadecanol among other compounds. researchgate.net

The specific cytotoxic activities of heptadecanol isolated from Delonix regia are detailed in the table below.

Table 1: Cytotoxic Activity of Heptadecanol

| Cell Line | Activity |

|---|---|

| Human Promyelocytic Leukemia (HL-60) | Evaluated for Cytotoxicity ekb.eg |

Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its biological activity. These studies often involve comparing the activity of the parent molecule to that of structurally related analogues.

Research into avocadyne (B107709), a 17-carbon acetogenin (B2873293) with hydroxyl groups at the C-2 and C-4 positions, provides valuable insights into the SAR of long-chain fatty alcohols. nih.gov In a study comparing avocadyne to related molecules, including 1-heptadecanol (a structural isomer of this compound), specific structural features were identified as critical for its cytotoxic activity. nih.gov The study highlighted that an odd-numbered carbon chain, hydroxylation at the C-2 and C-4 positions, and a terminal triple bond were key contributors to its ability to induce cytotoxicity and inhibit cellular respiration in acute myeloid leukemia (AML) cells. nih.gov

The comparison with 1-heptadecanol, which lacks the C-4 hydroxyl and the terminal alkyne, demonstrated significantly lower activity, underscoring the importance of these functional groups. nih.gov This suggests that for a 17-carbon alcohol like this compound, the position and number of hydroxyl groups, as well as the degree of saturation in the carbon chain, are critical determinants of its biological efficacy. The presence of a hydroxyl group at the second carbon in this compound, as opposed to the first in 1-heptadecanol, would alter its polarity and steric profile, likely influencing its interaction with biological targets. nih.govscielo.br

These findings collectively indicate that while the long alkyl chain of this compound is a foundational element, modifications such as the introduction of additional hydroxyl groups or unsaturated bonds could significantly enhance its cytotoxic potential. nih.gov

Research on 2 Heptadecanol Derivatives and Analogues

Synthesized Esters (e.g., Acetate (B1210297) Derivatives)

The esterification of 2-heptadecanol is a key method for creating derivatives with modified properties. The most straightforward of these is the acetate ester, formed by reacting this compound with an acetylating agent.

Acetate Esters : this compound acetate, also known as heptadecan-2-yl acetate or acetic acid 1-methylhexadecyl ester, is a common derivative. spectrabase.com Its synthesis represents a fundamental modification of the hydroxyl group, altering the compound's polarity and volatility.

Complex Ester Synthesis : More complex esters have also been synthesized for specialized applications. For instance, p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, heptadecyl ester is produced through the esterification of the corresponding p-toluic acid derivative with heptadecanol, often using an acid catalyst. ontosight.ai Such derivatives are explored for potential pharmaceutical applications. ontosight.ai

Phosphorothioate (B77711) Conjugates : In the field of biotechnology, this compound has been used to create lipophilic conjugates for oligonucleotides. tandfonline.com 2-alkoxy-2-thiono-l,3,2-oxathiaphospholane derivatives of heptadecanol are synthesized and then reacted with oligonucleotides to form a stable phosphorothioate linkage, which is an ester of phosphorothioic acid. tandfonline.com This modification can enhance the cellular uptake and efficacy of antisense oligonucleotides. tandfonline.com

Table 1: Examples of Synthesized this compound Esters

| Derivative Name | Common Synonyms | Synthesis Context | Reference(s) |

|---|---|---|---|

| This compound, acetate | Heptadecan-2-yl acetate; Acetic acid 1-methylhexadecyl ester | Standard esterification | spectrabase.com |

| p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, heptadecyl ester | Not applicable | Esterification with a modified p-toluic acid for pharmaceutical research | ontosight.ai |

Branched and Unsaturated Heptadecanols in Biological Contexts

Analogues of this compound, including branched and unsaturated forms, are found in various organisms where they serve important biological functions.

Pheromones and Chemosignals : In the animal kingdom, branched heptadecanols have been identified in the uropygial gland secretions of birds like the rook. oup.comoup.com The specific composition of these branched alcohols may function as a chemosignal, providing information about the species. oup.comoup.com Some tiger beetles are also known to produce branched heptadecanol as a defensive chemical. uni-bayreuth.de

Plant-Derived Bioactive Compounds : Unsaturated and polyhydroxylated derivatives of heptadecane (B57597) are present in plants. For example, compounds such as (2R,4R)-1,2,4-trihydroxyheptadec-16-yne and (2R,4R)-1,2,4-trihydroxyheptadecadi-14,16-ene have been isolated from avocado oil. mdpi.com Research has shown that these compounds can protect auditory hair cells from neomycin-induced damage, indicating potential therapeutic applications. mdpi.com

Lipid Metabolism in Marine Life : In some myctophid (lantern) fishes, both n-heptadecanol and the unsaturated analogue 10-cis-heptadecenoic acid are involved in the biosynthesis of wax esters. nih.gov The ability to synthesize and incorporate these odd-numbered fatty alcohols into lipids is a key metabolic feature of these fish. nih.gov

Enzymatic Synthesis : Modern biocatalytic methods utilize enzymes to produce specific heptadecanol isomers. A trienzymatic cascade has been developed to convert triolein (B1671897) (a major component of olive oil) first into oleic acid, which is then hydrated and decarboxylated to produce (R)-9-heptadecanol. nih.govconstantsystems.com This demonstrates a sustainable route from renewable fatty acids to chiral secondary alcohols. nih.govconstantsystems.com

Table 2: Branched and Unsaturated Heptadecanol Analogues in Nature

| Analogue Type | Example Compound | Biological Context/Source | Function | Reference(s) |

|---|---|---|---|---|

| Branched | Branched heptadecanols | Uropygial gland of rooks; Tiger beetles | Chemosignaling; Defense | oup.comoup.comuni-bayreuth.de |

| Unsaturated (alkyne) | (2R,4R)-1,2,4-trihydroxyheptadec-16-yne | Avocado (Persea americana) oil | Protective agent against ototoxicity | mdpi.com |

| Unsaturated (alkene) | 10-cis-heptadecenoic acid | Myctophid fish | Precursor in wax ester biosynthesis | nih.gov |

Functionalization Studies and Industrial Relevance

The chemical modification, or functionalization, of this compound and its isomers is crucial for their application in various industrial products. Their long carbon chain and reactive hydroxyl group make them valuable precursors.

Oxidation and Dehydration : Functionalization studies have explored the oxidation of secondary alcohols like this compound to produce the corresponding ketone, 2-heptadecanone (B131142). Dehydration reactions can also be performed to convert heptadecanols into heptadecenes, which are versatile chemical intermediates. uantwerpen.be

Industrial Solvent : Due to its high boiling point and thermal stability, this compound has been used as a high-boiling solvent in specialized industrial processes. For example, it serves as a medium for zinc halide-mediated reactions that convert lower alcohols like methanol (B129727) into hydrocarbons. In such systems, it demonstrates high reusability and efficiency.

Surfactants and Cosmetics : Like other fatty alcohols, heptadecanols are used in the formulation of surfactants and detergents. researchgate.net Their amphiphilic nature makes them effective in reducing surface tension. In the cosmetics and personal care industries, heptadecanols function as emollients in products like creams and lotions, providing a moisturizing and smoothing effect on the skin. ontosight.ai

Table 3: Industrial Functionalization and Applications of Heptadecanols

| Process/Application | Description | Key Finding/Relevance | Reference(s) |

|---|---|---|---|

| Functionalization | |||

| Oxidation | Conversion of the secondary alcohol to a ketone. | Creates 2-heptadecanone, a different functional group. | |

| Dehydration | Removal of water to form an alkene. | Produces heptadecene, a precursor for other chemicals. | uantwerpen.be |

| Industrial Use | |||

| High-Boiling Solvent | Used as a reaction medium for hydrocarbon synthesis. | Thermally stable and reusable, improving process efficiency. | |

| Surfactant Production | Used as a raw material for surfactants and detergents. | The long hydrocarbon tail is ideal for surfactant applications. | researchgate.net |

Guerbet Alcohol Derivatives

Guerbet alcohols are branched, primary alcohols with twice the molecular weight of the reactant alcohol, formed through a high-temperature dimerization process known as the Guerbet reaction. aocs.org While this reaction typically starts with primary alcohols, the resulting high-molecular-weight structures are significant derivatives in the fatty alcohol industry. aocs.orgepo.org

Reaction and Structure : The Guerbet reaction involves the condensation of two alcohol molecules at high temperatures (220-300 °C) in the presence of a base catalyst. google.com The resulting products are β-alkylated primary alcohols that exhibit low volatility, low melting points, and excellent thermal stability compared to their linear isomers. google.comscribd.com

Heptadecanol-Related Structures : Although this compound itself is a secondary alcohol, Guerbet alcohols can be synthesized that incorporate a C17 (heptadecyl) chain. Examples include 2-Tridecyl-1-heptadecanol (a C30 alcohol) and 2-Heptadecyl-1-heneicosanol (a C38 alcohol). scribd.comgoogle.com These are formed from the dimerization of smaller primary alcohols or the cross-condensation of different alcohol chains. google.comgoogle.com

Industrial Applications : Guerbet alcohols are highly valued as industrial intermediates. Their unique branched structure makes them ideal for producing high-performance surfactants, lubricants, and emulsifiers. google.com In the petroleum industry, surfactants derived from Guerbet alcohols are used in enhanced oil recovery processes to improve the extraction of hydrocarbons from subterranean reservoirs. google.com

Table 4: Examples of Guerbet Alcohols with C17 Moieties

| Guerbet Alcohol Name | Chemical Formula | Total Carbons | Typical Application | Reference(s) |

|---|---|---|---|---|

| 2-Tridecyl-1-heptadecanol | C30H62O | 30 | Surfactant precursor for enhanced oil recovery | scribd.comgoogle.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 10-cis-heptadecenoic acid |

| 2-alkoxy-2-thiono-l,3,2-oxathiaphospholane |

| This compound |

| This compound, acetate |

| 2-Heptadecanone |

| 2-Heptadecyl-1-heneicosanol |

| 2-Tridecyl-1-heptadecanol |

| (2R,4R)-1,2,4-trihydroxyheptadec-16-yne |

| (2R,4R)-1,2,4-trihydroxyheptadecadi-14,16-ene |

| Acetic acid 1-methylhexadecyl ester |

| Heptadecan-2-yl acetate |

| Heptadecenes |

| Methanol |

| n-heptadecanol |

| Oleic acid |

| p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, heptadecyl ester |

| (R)-9-heptadecanol |

| Triolein |

Environmental Research and Fate of 2 Heptadecanol

Occurrence in Contaminated Environments (e.g., Fungal-Contaminated Crops)uq.edu.au

2-Heptadecanol has been identified as a volatile organic compound (VOC) in environments contaminated by specific types of fungi. Its presence is often an indicator of microbial activity.

Research on grains inoculated with the fungus Aspergillus flavus, a common contaminant of agricultural crops known for producing aflatoxins, has led to the detection of this compound. In a study analyzing the headspace of sterile, wet, cracked corn inoculated with toxigenic and non-toxigenic strains of A. flavus, this compound was among the alcohols identified. aaem.pl This suggests that the compound is a metabolite produced during the fungus's growth and activity on the grain substrate.

Beyond fungal contamination of crops, related long-chain alcohols have been detected in other contaminated settings. For instance, 1-Heptadecanol (B72759), a structural isomer of this compound, was found in airborne particulate matter (PM2.5) collected from an open-cast coal mining area. mdpi.com Its presence, along with other high molecular weight compounds, was suggested to originate from industrial processes or lubrication activities in the area. mdpi.com While this finding pertains to the primary alcohol, it highlights the potential for heptadecanol isomers to be present as environmental contaminants from various sources.

Furthermore, some bacteria produce heptadecanol as a bioactive compound with antifungal properties. Volatiles from Bacillus cereus strain BC344–2, which were found to inhibit the growth of mycotoxin-producing fungi, were identified to contain 1-heptadecanol as a probable active agent. researchgate.netresearchgate.netaquahoy.com Similarly, endophytic fungi themselves have been shown to produce 1-Heptadecanol, which exhibits antifungal and antioxidant properties. nih.gov

| Environment/Source | Associated Organism/Process | Detected Compound | Reference |

| Wet, sterile, cracked corn | Aspergillus flavus (non-toxigenic isolate) | This compound | aaem.pl |

| Airborne Particulate Matter (PM2.5) | Open-cast coal mining | 1-Heptadecanol | mdpi.com |

| Aquafeed Biocontrol Agent | Bacillus cereus BC344–2 | 1-Heptadecanol | researchgate.netresearchgate.netaquahoy.com |

| Endophytic Fungi | Aspergillus terreus AUMC15172 | 1-Heptadecanol | nih.gov |

Biodegradation Pathways and Environmental Persistenceresearchgate.net

The biodegradation of this compound is linked to the metabolic pathways of microorganisms capable of utilizing hydrocarbons. Research indicates that both primary and secondary long-chain alcohols are intermediates in the microbial breakdown of alkanes.

A key pathway was observed in the yeast Candida lipolytica when grown on n-alkanes with 14 to 18 carbon atoms. The organism was found to oxidize the n-alkane substrate, resulting in the formation of both primary and secondary alcohols of the same chain length. asm.org Specifically, when grown on n-heptadecane, this yeast would be expected to produce both 1-heptadecanol and this compound as intermediates. These alcohols can be further oxidized to ketones (e.g., 2-heptadecanone (B131142) from this compound) and then to carboxylic acids, which enter central metabolism. asm.org This suggests a microbial pathway for the degradation of this compound in environments where such organisms are present.

Regarding its persistence, long-chain aliphatic alcohols are generally considered to be biodegradable. epa.gov While branching in the carbon chain can sometimes slightly decrease the rate of biodegradation compared to linear counterparts, the effect is not considered significant enough to prevent breakdown in standard environmental conditions. epa.gov Safety data for the related compound 1-Heptadecanol suggests that persistence is unlikely, partly due to its solubility in water, and that it is not expected to bioaccumulate. fishersci.fithermofisher.com Given that this compound shares a similar long aliphatic structure, it is expected to follow a similar fate, being susceptible to microbial degradation and having low environmental persistence.

Environmental Monitoring and Detection Methods

The detection and identification of this compound in environmental samples are primarily accomplished using gas chromatography-mass spectrometry (GC-MS). This powerful analytical technique separates volatile and semi-volatile compounds and provides detailed mass spectra for their identification.

Different sample preparation and introduction methods are used depending on the environmental matrix being studied:

For Air/Volatiles: To detect this compound as a VOC from fungal-contaminated corn, a pre-concentration system is used. The volatile sample is passed through a sorbent trap (e.g., Tenax), which captures the compounds. The trap is then heated to desorb the analytes, which are cryo-focused at a low temperature before being injected into the GC-MS system for separation and analysis. aaem.pl

For Solids (Soil, Particulate Matter): For solid samples, a solvent extraction step is first required. Compounds are extracted from the matrix using solvents like dichloromethane (B109758) or cyclohexane. mdpi.comsciengine.com The extract is then concentrated and may require a derivatization step. For alcohols, this often involves silylation (e.g., using BSTFA) to increase their volatility and improve their chromatographic behavior before GC-MS analysis. sciengine.com

In all cases, the identification of this compound is confirmed by comparing its retention time on the GC column and its mass spectrum with those of known standards or reference spectra from established libraries like the NIST Mass Spectrometry Data Center. aaem.plnih.gov

| Analytical Technique | Sample Type | Sample Preparation | Purpose | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace of contaminated corn | Pre-concentration on Tenax trap, thermal desorption, cryo-focusing | Identification of volatile metabolites | aaem.pl |

| High-Resolution GC-MS | Airborne Particulate Matter (PM2.5) | Soxhlet extraction with various solvents (DCM, ACE, CH) | Analysis of organic fraction of pollutants | mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil | Solvent extraction, saponification, esterification, silylation | Identification of free and bound fatty alcohols | sciengine.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Bacterial Culture Extract | Solvent extraction | Identification of bioactive metabolites | iau.ir |

Advanced Structural and Chiral Studies of 2 Heptadecanol

Molecular Packing in Bulk Single Crystals

The molecular arrangement of 2-heptadecanol in bulk single crystals is profoundly influenced by its chirality. univ-rennes1.fracs.orgacs.org Pure enantiomers of this compound adopt a head-to-tail packing arrangement. univ-rennes1.fracs.orgacs.org This motif, while less common for amphiphilic molecules, highlights the specific interactions driven by the chiral center. univ-rennes1.fracs.orgacs.org In this configuration, the hydroxyl groups of adjacent molecules interact, while the aliphatic tails align, maximizing van der Waals forces.

In contrast, racemic mixtures of this compound crystallize as a racemate, featuring an ordered mixture of left- and right-handed enantiomers. univ-rennes1.fracs.orgacs.org This racemic crystal exhibits a head-to-head packing motif, a more conventional arrangement for amphiphiles. univ-rennes1.fracs.orgacs.org The carbon backbone in these bulk crystals maintains an all-trans conformation, which allows the C-OH bond to be parallel to the layer plane, facilitating intralayer hydrogen bonding between the hydroxyl groups. univ-rennes1.fr

Table 1: Crystalline Packing Characteristics of this compound

| Feature | Pure Enantiomer | Racemic Mixture |

| Packing Motif | Head-to-tail | Head-to-head |

| Enantiomer Arrangement | Homochiral | Ordered mixture of R and S |

| Backbone Conformation | All-trans | All-trans |

| Primary Intermolecular Forces | Hydrogen bonding, van der Waals | Hydrogen bonding, van der Waals |

Crystalline Monolayers at Air-Water Interfaces

When spread as a monolayer at the air-water interface, this compound exhibits distinct structural behavior compared to its bulk crystalline form. univ-rennes1.fracs.orgacs.orgresearchgate.net Regardless of whether it is a pure enantiomer, a racemic mixture, or another enantiomeric ratio, this compound initially forms a hexagonal rotator phase. univ-rennes1.fracs.orgacs.org This phase is characterized by lattice parameters close to 5 Å and indicates that the molecules are undergoing rotational motion, suggesting the formation of a two-dimensional solid solution. univ-rennes1.fracs.orgacs.org

The stability and structure of these monolayers are influenced by factors such as temperature and the composition of the enantiomeric mixture. univ-rennes1.fraip.org For instance, the presence of a 1-heptadecanol (B72759) monolayer has been shown to decrease the evaporation rate of water and increase the activation energy for evaporation, indicating a structured molecular assembly at the interface. acs.org The long alkyl chains of the alcohol molecules integrate into the interface, affecting properties like surface pressure and membrane fluidity. aip.org

Impact of Chirality on Molecular Arrangement and Phase Behavior

Chirality is a dominant factor in the molecular arrangement and phase transitions of this compound. In bulk crystals, the difference in packing between pure enantiomers (head-to-tail) and racemic mixtures (head-to-head) is a direct consequence of chiral discrimination. univ-rennes1.fracs.orgacs.org

In two-dimensional monolayers, the impact of chirality becomes particularly evident upon heating. univ-rennes1.fracs.orgacs.orgresearchgate.net For mixtures of the two enantiomers with ratios between 1:1 and 2:1, the initial hexagonal phase undergoes a transition to a centered rectangular phase. univ-rennes1.fracs.orgacs.orgresearchgate.net This structural change is accompanied by an inclination of the molecules by approximately 10 degrees with respect to the vertical. univ-rennes1.fracs.orgacs.orgresearchgate.net The loss of the higher hexagonal symmetry is attributed to the formation of a two-dimensional racemate. univ-rennes1.fracs.orgacs.orgresearchgate.net This solid-solid transition is dependent on the enantiomeric ratio, with the transition temperature shifting closer to the melting temperature as the proportion of the major enantiomer increases. univ-rennes1.fr For a monolayer with a high enantiomeric excess (e.g., 90(S)/10(R)), this transition is no longer observed, and the hexagonal arrangement remains stable until melting. univ-rennes1.fr

Racemate Formation and Enantiomeric Mixtures in Crystalline Structures

The formation of racemates is a key feature of the crystalline behavior of this compound. In the bulk, the racemic mixture forms a well-defined racemate crystal with a specific head-to-head packing. univ-rennes1.fracs.orgacs.org This indicates that the interactions between opposite enantiomers (heterochiral) are favored over interactions between like enantiomers (homochiral) in the three-dimensional crystal lattice.

At the air-water interface, the situation is more complex. While the initial hexagonal phase suggests a solid solution where the enantiomers are mixed randomly, the temperature-induced transition to a centered rectangular phase for certain enantiomeric mixtures points to the formation of a two-dimensional racemate. univ-rennes1.fracs.orgacs.orgresearchgate.net This transition highlights that even in a two-dimensional system, specific chiral interactions can lead to the formation of ordered racemic domains. univ-rennes1.fr However, for other related short-chain chiral alcohols, studies have shown that chiral separation does not always occur, and the molecules can self-assemble into a solid solution. researchgate.net This suggests a delicate balance of factors, including chain length and temperature, in determining whether a racemic compound or a solid solution is formed. univ-rennes1.frresearchgate.net

Conformational Analysis via Spectroscopic Methods (e.g., ROESY NMR, solvent-induced changes)

The conformation of molecules like this compound can also be influenced by the solvent environment. nih.gov Solvent-induced changes in NMR spectra can reveal shifts in conformational equilibria. nih.govresearchgate.net For instance, the population of different conformers can change with solvent polarity, which can be monitored by observing changes in coupling constants or chemical shifts. nih.govresearchgate.net Theoretical calculations, often used in conjunction with experimental data, can help to predict the relative energies of different conformers in various solvents and in the gas phase. nih.govresearchgate.net

Theoretical and Computational Research on 2 Heptadecanol

Molecular Docking Studies for Biological Interactions (e.g., with Fungal Proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

While specific molecular docking studies targeting 2-Heptadecanol are not extensively documented in the literature, research on its structural isomer, 1-Heptadecanol (B72759), provides significant insights into its potential biological interactions, particularly as an antifungal agent. Studies have been conducted docking 1-Heptadecanol with proteins from opportunistic fungi like Candida albicans, Rhizopus oryzae, and Aspergillus niger. researchgate.netresearchgate.net These fungi are responsible for significant human infections, and identifying novel inhibitors is of great importance.

In these studies, the 1-Heptadecanol molecule was computationally placed into the binding site of key fungal proteins. The binding affinity, which indicates the strength of the interaction, was calculated and is often expressed in kcal/mol. A more negative value typically signifies a stronger and more stable interaction. Research using the CB-dock tool has shown that 1-Heptadecanol exhibits notable binding affinities against these fungal targets, suggesting it has therapeutic potential. researchgate.net The most significant results were observed against C. albicans. researchgate.netresearchgate.net

The relevance of these findings to this compound lies in their structural similarity. Both are 17-carbon alcohols, with the only difference being the position of the hydroxyl group. This change from a primary to a secondary alcohol would alter the molecule's shape and polarity, which could influence its binding interactions. Docking studies specifically for this compound would be necessary to quantify these differences, but the existing research on its isomer lays a strong foundation for such investigations.

| Fungal Species | Target Protein Class (Example) | Binding Affinity (kcal/mol) | Docking Tool |

|---|---|---|---|

| Candida albicans | Enzymes in sterol biosynthesis | -4.6 | CB-dock |

| Rhizopus oryzae | Structural or metabolic proteins | -3.9 | CB-dock |

| Aspergillus niger | Structural or metabolic proteins | -3.0 | CB-dock |

Thermodynamic Modeling of Phase Behavior

Thermodynamic modeling is used to predict the phase behavior of substances under different conditions of temperature and pressure. This includes solid-liquid, liquid-vapor, and solid-solid transitions. For an amphiphilic molecule like this compound, its behavior at interfaces, such as the air-water interface, is of particular interest.

Research has focused on the structural phase diagram of this compound monolayers at the air-water interface. researchgate.net Such monolayers, where the hydrophilic alcohol head groups are in the water and the hydrophobic heptadecane (B57597) tails are in the air, can form different two-dimensional crystalline phases. univ-rennes1.fr

Studies have shown that for pure enantiomers (either R- or S-2-Heptadecanol) and various mixtures, the monolayers form a hexagonal rotator phase at lower temperatures. univ-rennes1.fracs.org In this phase, the molecules are packed in a hexagonal lattice but have rotational freedom. univ-rennes1.fr A peculiar evolution is observed upon heating mixtures of the two enantiomers: the hexagonal phase transforms into a centered rectangular phase. This structural change is associated with the molecules tilting by approximately 10 degrees from the vertical and is attributed to the formation of a racemate, an ordered 1:1 mixture of the R and S enantiomers. univ-rennes1.frresearchgate.net

Furthermore, measurements of the molar heat capacity for 1-Heptadecanol have been performed between 300 K and 370 K, providing fundamental thermodynamic data. acs.org Correlations based on these and other long-chain alcohols allow for the prediction of the molar heat capacity and entropy of the liquid state. acs.org For instance, the molar heat capacity of liquid 1-alcohols can be described by the correlation: Cp,l(n,T) = {−265.2 + 27.41n + 0.02501nT + 0.96196T} J·K⁻¹·mol⁻¹ where n is the number of carbon atoms and T is the temperature. acs.org

| Condition | Observed Phase | Molecular Arrangement | Key Transition |

|---|---|---|---|

| Pure enantiomer or mixture, lower temperature | Hexagonal rotator phase | Molecules are upright in a hexagonal lattice with rotational motion. | Melting upon heating. |

| Enantiomeric mixture (e.g., 1:1 to 2:1), upon heating | Centered rectangular phase | Molecules tilt from the vertical (~10°). | Phase transition attributed to racemate formation. |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a molecule to determine its electronic structure and associated properties. numberanalytics.com These methods provide fundamental information about electron distribution, orbital energies, and molecular geometry without reliance on experimental parameters. numberanalytics.com

While specific, published quantum chemical studies on this compound are scarce, the application of these methods to alcohols and other organic molecules is routine and highly informative. bas.bg For this compound, such calculations would elucidate several key electronic properties.

DFT calculations, for example using the B3LYP functional, could be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. The resulting electron distribution would reveal the partial atomic charges, highlighting the polarity of the C-O and O-H bonds. This is crucial for understanding intermolecular interactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map could be generated to visualize the electron-rich (negative potential, around the oxygen atom) and electron-poor (positive potential, around the hydroxyl hydrogen) regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

| Calculated Property | Computational Method (Example) | Scientific Insight |

|---|---|---|